molecular formula C17H15ClN4O2S B2729828 3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide CAS No. 714233-72-4

3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide

Cat. No.: B2729828
CAS No.: 714233-72-4
M. Wt: 374.84
InChI Key: VYCGKOZEHWTALK-UHFFFAOYSA-N
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Description

3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a chemical compound with the molecular formula C17H15ClN4O2S and a molecular weight of 374.84. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.

Scientific Research Applications

3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Medicine: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Preparation Methods

The synthesis of 3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can be achieved through several methods. One common approach involves the microwave-assisted synthesis, which has been described for similar quinoxaline derivatives . This method typically involves the reaction of quinoxaline derivatives with appropriate sulfonamide precursors under microwave irradiation, which enhances the reaction rate and yield.

Chemical Reactions Analysis

3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

    Condensation Reactions: The compound can also undergo condensation reactions with various aldehydes and ketones to form new derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide can be compared with other similar compounds, such as:

  • 4-amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide
  • 4-chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-2-10-19-16-17(21-15-9-4-3-8-14(15)20-16)22-25(23,24)13-7-5-6-12(18)11-13/h2-9,11H,1,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCGKOZEHWTALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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